4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a complex organic compound with potential applications in medicinal chemistry, particularly as an inhibitor of specific protein kinases. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its biological activity.
The compound is documented in various chemical databases and patent literature, indicating its relevance in pharmaceutical research. Notable sources include PubChem, where it is cataloged under the compound identifier CID 10182921, and several patents that describe its synthesis and potential therapeutic applications .
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. Specifically, it features an indazole moiety and a morpholinopropoxy side chain, which are significant for its biological interactions.
The synthesis of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts used during these steps, are crucial for optimizing yield and purity .
The molecular formula of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is C25H26N6O3. Its structure can be visualized as follows:
The molecular weight of this compound is approximately 458.21 g/mol. Structural data can be further explored through chemical databases where detailed 2D and 3D representations are available .
The compound can undergo various chemical reactions typical for quinoline derivatives:
Technical details regarding these reactions include optimal conditions (e.g., temperature, pressure), catalysts (if applicable), and expected products .
4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has been studied for its potential as an inhibitor of protein kinases such as AKT (protein kinase B). The proposed mechanism involves:
Experimental studies have shown that this compound exhibits nanomolar potency against specific kinase targets, indicating its potential effectiveness in treating hyperproliferative diseases like cancer .
The compound is typically a solid at room temperature with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data regarding these properties can be found in chemical safety sheets and material data safety sheets associated with similar compounds .
4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical and clinical settings .
The synthesis of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile employs strategic coupling methodologies to assemble its polyheterocyclic architecture. Key innovations include:
Table 1: Comparative Analysis of Synthetic Routes
Method | Conditions | Yield (%) | Reaction Time |
---|---|---|---|
Traditional Stepwise | Reflux, DMF, 12 h | 65 | 18 h total |
Pd-Catalyzed Coupling | 85°C, toluene/iPrOH/H₂O, 2 h | 85 | 4 h total |
Microwave-Assisted | 150°C, microwave, 20 min | 82 | 45 min total |
Critical challenges include the ortho-methoxy group’s steric hindrance during indazole coupling, addressed via optimized ligand selection (XPhos) [1].
The morpholinopropoxy chain’s length and attachment point significantly modulate target affinity and cellular penetration:
Table 2: Bioactivity vs. Morpholinopropoxy Structural Variations
Linker Type | PI3Kα IC₅₀ (nM) | Log P | Aqueous Solubility (µg/mL) |
---|---|---|---|
-O-(CH₂)₂-morpholine | 32 | 2.1 | 18 |
-O-(CH₂)₃-morpholine | 3 | 2.8 | 12 |
-NH-(CH₂)₃-morpholine | 28 | 1.9 | 42 |
Optimal positioning at C7 of quinoline prevents steric clashes with the ATP-binding site, confirmed via co-crystallography [1].
The C3-cyano and C6-methoxy groups govern electronic properties and synthetic intermediate stability:
Quantum chemical calculations (DFT, B3LYP/6-31G*) confirm the cyano group lowers LUMO energy (-2.1 eV vs. -1.7 eV for carboxylic acid analogs), facilitating charge transfer during target binding [1].
Solid-phase techniques address solubility challenges in late-stage intermediates:
Table 3: Purification Performance Metrics
Method | Purity (%) | Recovery (%) | Morpholine Degradation Products |
---|---|---|---|
Traditional Column | 92 | 70 | 8% |
Ion-Exchange + RP-HPLC | 99.5 | 85 | <0.5% |
Continuous Flow | 98.8 | 91 | 1.2% |
Yields improve from 48% (solution-phase) to 88% via integrated solid-phase/flow approaches, critical for gram-scale production [2] [3].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1